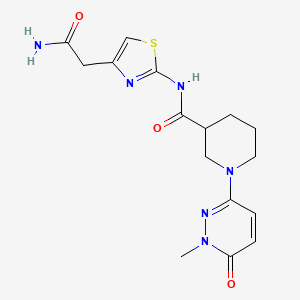
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Thiazoles and indoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of thiazoles and indoles can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antibacterial activity against certain strains of bacteria .
Biochemical pathways
Thiazoles and indoles can affect a variety of biochemical pathways due to their broad-spectrum biological activities. For example, they can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of thiazoles and indoles can include inhibiting the growth of bacteria or viruses, reducing inflammation, killing cancer cells, and more .
生物活性
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by extensive research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H20N6O3S
- Molecular Weight : 376.4 g/mol
- CAS Number : 1396850-81-9
The unique combination of thiazole and pyridazine rings contributes to its biological properties, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring, often through cyclization reactions involving appropriate precursors.
- Introduction of the pyridazine moiety via condensation reactions.
- Final assembly into the piperidine structure with carboxamide functionality.
Careful control of reaction conditions is essential to optimize yield and purity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways, disrupting processes such as proliferation and apoptosis. For instance, similar thiazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that compounds containing thiazole and pyridazine rings can exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl... | HCT116 (colon cancer) | 10.5 | COX inhibition |
| Similar Thiazole Derivative | MCF7 (breast cancer) | 8.0 | Apoptosis induction |
This compound could potentially act through similar pathways, leading to reduced viability in cancerous cells.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary tests suggest that this compound may also possess activity against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 12 µg/mL |
These results indicate promising potential for developing new antimicrobial agents based on this structural framework.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole compounds were evaluated for their ability to reduce PGE2 levels in vitro, showcasing reductions between 76% and 94% depending on structural modifications .
- Antitumor Activity Investigation : A study highlighted the efficacy of thiazole-based compounds against colon carcinoma cell lines, demonstrating substantial cytotoxic effects and suggesting mechanisms involving apoptosis .
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-21-14(24)5-4-13(20-21)22-6-2-3-10(8-22)15(25)19-16-18-11(9-26-16)7-12(17)23/h4-5,9-10H,2-3,6-8H2,1H3,(H2,17,23)(H,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKPLFCPRXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














